methyl alpha-D-lyxopyranoside

Description

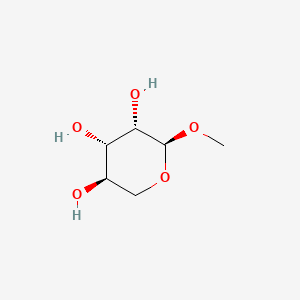

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-VANKVMQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl α D Lyxopyranoside

Stereoselective and Regioselective Synthesis from Precursors

The creation of methyl α-D-lyxopyranoside from its precursors hinges on precise control over the glycosidic bond formation and subsequent modifications. This involves carefully chosen reaction conditions and strategies to ensure the desired α-anomer is the predominant product and that functional groups can be selectively introduced at specific positions on the pyranoside ring.

Glycosidation Approaches to Anomeric Control

The primary method for synthesizing methyl α-D-lyxopyranoside is through the glycosidation of D-lyxose with methanol (B129727), typically under acidic catalysis. This reaction, a variation of the Fischer glycosidation, establishes the methyl glycoside. wikipedia.org The stereochemical outcome at the anomeric carbon (C-1) is a critical aspect of this synthesis, with the formation of a mixture of α- and β-anomers being a common result.

The Fischer glycosidation is an equilibrium process. wikipedia.org For many pentoses and hexoses, prolonged reaction times tend to favor the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect. wikipedia.org The reaction proceeds through the formation of furanoside intermediates, which then convert to the more stable pyranoside forms. researchgate.netcdnsciencepub.com The methanolysis of D-lyxose follows a series of competing reactions: the initial formation of furanosides, their anomerization, the conversion of furanosides to pyranosides, and finally, the anomerization of the pyranosides. researchgate.netcdnsciencepub.com

Studies on the methanolysis of various pentoses, including D-lyxose, have elucidated the equilibrium dynamics. The composition of the resulting methyl glycosides is influenced by steric and electronic effects. researchgate.netcdnsciencepub.com While specific yields and α:β ratios for the direct methanolysis of D-lyxose are not always detailed in broad studies, the principles of Fischer glycosidation suggest that careful control of reaction time and temperature can influence the anomeric ratio. nih.gov For instance, in the synthesis of related methyl glycosides, different acid catalysts and reaction conditions have been employed to optimize the yield of the desired anomer. osti.gov

| Precursor | Reagents | Key Outcome | Reference(s) |

| D-Lyxose | Methanol, Acid Catalyst (e.g., HCl) | Formation of a mixture of methyl α/β-D-lyxopyranosides and furanosides | researchgate.netcdnsciencepub.com |

| D-Glucose | Methanol, Trimethylsilylchloride | Formation of methyl α-D-glucopyranoside | wikipedia.org |

Derivations from D-Lyxose and Other Pentoses

The most direct precursor for the synthesis of methyl α-D-lyxopyranoside is D-lyxose itself. The direct acid-catalyzed reaction with methanol remains a common and straightforward approach. researchgate.netcdnsciencepub.com However, the synthesis can also be part of a more complex synthetic route where D-lyxose is first modified or where other sugars are converted into D-lyxose derivatives.

Alternative strategies can involve the use of protected forms of D-lyxose to enhance solubility or to direct the stereochemical outcome of the glycosidation. While less common for a simple methyl glycoside, such approaches are prevalent in the synthesis of more complex oligosaccharides containing a lyxose moiety.

Furthermore, other pentoses can theoretically be converted to D-lyxose through epimerization at specific chiral centers, although this is a more circuitous route for the synthesis of the simple methyl glycoside. The primary and most efficient pathway remains the direct glycosidation of commercially available D-lyxose.

Chemical Derivatization for Functionalization and Structural Modification

Once methyl α-D-lyxopyranoside is synthesized, its hydroxyl groups can be selectively functionalized to create a variety of derivatives. This chemical derivatization is crucial for building more complex carbohydrate structures and for studying the role of specific hydroxyl groups in biological interactions.

Protection and Deprotection Strategies

The selective protection of the hydroxyl groups of methyl α-D-lyxopyranoside is a key step in its use as a synthetic intermediate. The different reactivities of the hydroxyl groups at the C-2, C-3, and C-4 positions allow for regioselective protection.

General principles of carbohydrate protection strategies are applicable to methyl α-D-lyxopyranoside. nih.gov The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. Common protecting groups include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals. The regioselectivity of protection is influenced by factors such as steric hindrance and the formation of intramolecular hydrogen bonds. nih.gov For example, tin-mediated acylations have been shown to be effective for the regioselective protection of hydroxyl groups in various methyl glycosides. nih.gov

Selective Esterification and Etherification

Selective esterification and etherification of methyl α-D-lyxopyranoside allow for the introduction of a wide range of functional groups. The reactivity of the hydroxyl groups generally follows the order of primary > secondary, although the specific stereochemistry of the sugar can influence this. In the absence of a primary hydroxyl group in the pyranose ring, the relative reactivity of the secondary hydroxyls at C-2, C-3, and C-4 becomes important.

Regioselective acylation, such as benzoylation, can be achieved by carefully controlling reaction conditions like temperature and the stoichiometry of the acylating agent. nih.gov For instance, studies on the benzoylation of other methyl pyranosides have demonstrated that it is possible to selectively acylate certain hydroxyl groups over others. nih.gov Similarly, etherification, often to introduce benzyl or other alkyl groups, can be performed regioselectively. The use of organotin intermediates is a well-established method for activating a specific hydroxyl group towards acylation or alkylation. nih.gov

| Reaction Type | Reagents | Position(s) Functionalized | Reference(s) |

| Benzoylation | Benzoyl chloride, Pyridine (B92270) | Varies based on conditions | nih.gov |

| Tin-mediated Acylation | Dibutyltin oxide, Acylating agent | Often regioselective for a specific hydroxyl group | nih.gov |

| Benzylation | Benzyl bromide, Sodium hydride | Varies based on conditions | nih.gov |

Formation of Isopropylidene and Other Cyclic Acetals

The formation of cyclic acetals, particularly isopropylidene acetals (ketals), is a common strategy to protect vicinal diols. In the case of methyl α-D-lyxopyranoside, the cis-diol at the C-2 and C-3 positions is well-suited for the formation of a 2,3-O-isopropylidene acetal. This reaction is typically carried out using acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

The formation of a 2,3-O-isopropylidene derivative on a pyranoside ring is a well-documented process. nih.govtaylorfrancis.com For example, the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been achieved in high yields. nih.gov A similar strategy can be applied to methyl α-D-lyxopyranoside to protect the C-2 and C-3 hydroxyl groups, leaving the C-4 hydroxyl group available for further functionalization. The resulting methyl 2,3-O-isopropylidene-α-D-lyxopyranoside is a valuable intermediate in carbohydrate synthesis. nih.gov

| Protected Diol | Reagents | Product | Reference(s) |

| C-2, C-3 | 2,2-Dimethoxypropane, Acid catalyst | Methyl 2,3-O-isopropylidene-α-D-lyxopyranoside | nih.govnih.gov |

Synthesis of Anhydro and Unsaturated Derivatives

The formation of anhydro (epoxide) and unsaturated derivatives from sugar pyranosides are fundamental transformations in carbohydrate chemistry, often serving as key steps in the synthesis of modified nucleosides and complex oligosaccharides.

Intramolecular Cyclization Reactions

Intramolecular cyclization is the standard method for producing anhydro sugars, most commonly epoxides. This reaction typically involves a two-step sequence:

Regioselective Sulfonylation: A specific hydroxyl group is converted into a good leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). The choice of sulfonylating agent and reaction conditions can allow for selective reaction at one hydroxyl group over others.

Base-Induced Cyclization: Treatment with a base (e.g., sodium methoxide) causes deprotonation of a nearby hydroxyl group. This newly formed alkoxide then acts as an internal nucleophile, attacking the carbon bearing the sulfonate leaving group in an SN2 reaction to form the epoxide ring.

Elimination Reactions for Double Bond Formation

Unsaturated sugars are valuable synthetic intermediates. They are typically formed through elimination reactions where a leaving group and a proton on an adjacent carbon are removed. Common methods include:

Tipson-Cohen Reaction: This involves the reaction of a vicinal diol with iodine, triphenylphosphine, and imidazole. It proceeds through a bis(oxyphosphonium) salt intermediate, leading to a syn-elimination to form the double bond.

From Halogenated Sugars: A sugar derivative with a halogen (e.g., iodide) and an adjacent sulfonate ester can undergo elimination upon treatment with a reagent like zinc dust.

From Epoxides: Reductive ring-opening of an epoxide with a suitable reagent can lead to the formation of a double bond.

While these are standard procedures in carbohydrate chemistry, documented examples specifically detailing the yields and reaction conditions for the synthesis of unsaturated derivatives from methyl α-D-lyxopyranoside are not present in the surveyed literature.

Halogenation and Fluorination Reactions at Specific Positions

The introduction of halogens, particularly fluorine, into carbohydrate scaffolds is of great interest due to the potential of such compounds as enzyme inhibitors or therapeutic agents.

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination is a common strategy to introduce a fluorine atom into a sugar ring, typically with inversion of configuration at the reaction center (SN2 mechanism). A primary or secondary alcohol is first converted into a good leaving group, such as a sulfonate ester. This derivative is then treated with a fluoride (B91410) salt (e.g., potassium fluoride with a phase-transfer catalyst, or tetrabutylammonium (B224687) fluoride - TBAF).

Alternatively, reagents like diethylaminosulfur trifluoride (DAST) can be used to directly convert a hydroxyl group into a fluorine atom, often with inversion of stereochemistry. The reaction pathway can sometimes be complex, potentially involving neighboring group participation or rearrangement, depending on the substrate's stereochemistry and protecting groups. No specific studies detailing the use of DAST or other fluorinating agents on methyl α-D-lyxopyranoside were identified.

Halogen Exchange Reactions

Halogen exchange, such as the Finkelstein reaction, involves converting one halogen to another, typically an alkyl chloride or bromide to an iodide, by treatment with sodium iodide in acetone. This is an equilibrium process driven by the precipitation of the less soluble sodium chloride or bromide in acetone. This method is generally used to create more reactive iodo-sugars from the corresponding bromo- or chloro-sugars, which can then be used in subsequent nucleophilic substitution or elimination reactions. There is no specific information available for the application of this reaction to halogenated methyl α-D-lyxopyranoside derivatives.

Preparation of Advanced Building Blocks for Oligosaccharide Synthesis

Methyl α-D-lyxopyranoside, with its three secondary hydroxyl groups, can theoretically be converted into a glycosyl donor or acceptor for use in oligosaccharide synthesis.

To be used as a glycosyl acceptor , two of the three hydroxyl groups would need to be selectively protected, leaving one free for a glycosylation reaction. This requires a careful strategy of using protecting groups that can be selectively introduced and removed.

To be used as a glycosyl donor , all hydroxyl groups are typically protected, and the anomeric methyl group is replaced with a group suitable for activating the glycosidic linkage. This would involve a multi-step process starting with the hydrolysis of the methyl glycoside back to the free sugar, followed by anomeric protection and subsequent conversion to a donor like a trichloroacetimidate, glycosyl halide, or thioglycoside.

While methyl α-D-xylopyranoside, an isomer, has been used in the synthesis of oligosaccharides related to xyloglucan, specific and detailed reports on the conversion of methyl α-D-lyxopyranoside into such advanced, selectively protected building blocks for oligosaccharide synthesis are not found in the available literature.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) absorption spectroscopy, and high-resolution mass spectrometry (HRMS), are indispensable for the comprehensive structural elucidation of carbohydrates like methyl alpha-D-lyxopyranoside. These techniques offer complementary information regarding atomic connectivity, stereochemistry, functional groups, and conformational preferences.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides deep insight into the molecule's conformational equilibrium.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of each proton. The anomeric proton (H-1) is typically the most downfield-shifted ring proton due to being attached to two oxygen atoms. For an alpha-anomer in a pyranose ring that adopts a ¹C₄ chair conformation, H-1 is in an axial position, resulting in a small coupling constant (³J(H₁,H₂)) with the equatorial H-2 proton. The chemical shifts are influenced by the orientation of neighboring hydroxyl groups.

Illustrative ¹H NMR Data for Methyl alpha-D-xylopyranoside (in D₂O) (Note: This data is for a structural isomer and is used for illustrative purposes.)

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.6 | d | ~3.5 |

| H-2 | ~3.4 | dd | ~3.5, 9.5 |

| H-3 | ~3.6 | t | ~9.5 |

| H-4 | ~3.5 | m | - |

| H-5eq | ~3.9 | dd | ~5.5, 11.5 |

| H-5ax | ~3.2 | t | ~11.5 |

| OCH₃ | ~3.3 | s | - |

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. The anomeric carbon (C-1) resonates significantly downfield (~100 ppm) due to its connection to two oxygens. The methoxy (B1213986) carbon (-OCH₃) appears upfield (~55 ppm). The positions of the other ring carbons (C-2 to C-5) are sensitive to the stereochemistry of the attached hydroxyl groups.

Illustrative ¹³C NMR Data for Methyl alpha-D-xylopyranoside (in D₂O) (Note: This data is for a structural isomer and is used for illustrative purposes.)

| Carbon | Chemical Shift (δ ppm) |

| C-1 | ~100.5 |

| C-2 | ~72.0 |

| C-3 | ~73.5 |

| C-4 | ~69.0 |

| C-5 | ~65.5 |

| OCH₃ | ~55.5 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing the connectivity of the pyranose ring. For this compound, cross-peaks would be observed between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5ax, and H-4/H-5eq, confirming the sequential arrangement of protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, enabling definitive assignment of the carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~4.6 ppm (H-1) would show a cross-peak to the carbon signal at ~100.5 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different parts of the molecule. Key correlations for this compound would include the methoxy protons (-OCH₃) to the anomeric carbon (C-1) and the anomeric proton (H-1) to the methoxy carbon, confirming the glycosidic linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is essential for determining stereochemistry and conformation. In the ¹C₄ chair conformation of this compound, strong NOEs would be expected between the axial protons (H-1, H-3, and H-5ax), providing definitive evidence for their 1,3-diaxial relationship and confirming the alpha configuration at the anomeric center.

The "fingerprint region" of the IR spectrum (below 1500 cm⁻¹) is particularly sensitive to subtle structural and conformational differences. Studies on a series of aldopyranosides have revealed that specific absorption bands exhibit a concerted shift depending on the anomeric disposition (α or β). chemistrysteps.com

For this compound, analysis of its IR spectrum has provided unique conformational insights. Research suggests that the anomeric methoxy group does not adopt a simple axial or equatorial position but may exist in a "quasi" conformation or as a mixture of different axial and equatorial forms in the crystalline state. chemistrysteps.com This indicates a degree of conformational instability or distortion from an ideal chair conformation, a key structural feature that can be probed by this technique.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to determine the elemental composition of a molecule with high confidence. However, to differentiate isomers like this compound from its anomer (methyl beta-D-lyxopyranoside) or its epimers (e.g., methyl alpha-D-xylopyranoside), which all share the identical mass and formula, tandem mass spectrometry (MS/MS) techniques are required. nih.govresearchgate.net

In a tandem MS experiment, the protonated or sodiated molecular ion of the glycoside is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is highly dependent on the molecule's stereochemistry. The different spatial arrangements of the hydroxyl groups in each isomer direct distinct fragmentation pathways, leading to unique sets of fragment ions or different relative abundances of common fragments. nih.govnih.gov

For instance, cross-ring cleavage and glycosidic bond cleavage are common fragmentation pathways. The stereochemical orientation of the hydroxyl groups at C-2, C-3, and C-4 in this compound will influence the stability of the transition states during fragmentation, producing a characteristic MS/MS spectrum that can serve as a fingerprint to distinguish it from other methyl pentopyranoside isomers. researchgate.net More advanced techniques, such as ion mobility-mass spectrometry, can physically separate isomers based on their different shapes (collision cross-sections) before mass analysis, providing an additional dimension of separation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insight

Conformational Preferences and Dynamics in Solution and Solid State

The six-membered pyranoside ring of this compound is not planar but adopts flexible chair-like conformations to minimize torsional and steric strain. The conformational equilibrium is dictated by a subtle balance of competing energetic factors, making it a subject of significant theoretical interest.

This compound can theoretically exist in two primary chair conformations: the ⁴C₁ and the ¹C₄ conformer. These designations indicate which atoms are positioned above (superscript) and below (subscript) the plane defined by the other ring atoms. The molecule dynamically interconverts between these two states in solution, with the population of each conformer determined by its relative free energy.

In the ⁴C₁ conformation , the substituents on the pyranoside ring are arranged as follows:

C1-OCH₃: axial

C2-OH: axial

C3-OH: equatorial

C4-OH: axial

This conformation suffers from significant steric hindrance due to three axial substituents on the same face of the ring. The resulting 1,3-diaxial interactions between the methoxy group at C1, the hydroxyl at C2, and the hydroxyl at C4 create substantial steric strain, leading to a high-energy, generally unstable state.

Conversely, the ¹C₄ conformation presents a starkly different arrangement:

C1-OCH₃: equatorial

C2-OH: equatorial

C3-OH: axial

C4-OH: equatorial

In this inverted chair form, the bulky methoxy group and two of the three hydroxyl groups occupy equatorial positions, which minimizes steric clashes. Based on steric considerations alone, the ¹C₄ conformation is predicted to be significantly more stable and, therefore, the predominantly populated conformer in the equilibrium. The interconversion between these two chairs occurs via higher-energy boat and skew-boat transition states.

The conformational equilibrium is not governed by sterics alone; stereoelectronic factors, most notably the anomeric effect, play a crucial role. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranoside ring to occupy the axial position, despite the steric penalty. researchgate.netnih.gov This phenomenon arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen (O5) and the antibonding σ* orbital of the C1-O1 bond.

For this compound, the anomeric effect provides stabilization for the ⁴C₁ conformer, where the anomeric methoxy group is in the axial orientation. researchgate.net This creates a direct conflict with the steric preferences of the molecule:

Steric Factors : Heavily favor the ¹C₄ conformation to minimize 1,3-diaxial repulsions.

Anomeric Effect : Favors the ⁴C₁ conformation due to orbital overlap stabilization.

In the case of lyxopyranosides, the energetic penalty of the multiple axial groups in the ⁴C₁ chair is substantial. Therefore, it is anticipated that the steric destabilization in the ⁴C₁ form would largely, if not completely, outweigh the stabilization gained from the anomeric effect. This leads to the strong prediction that the ¹C₄ conformer is the major component of the conformational equilibrium in solution.

| Conformation | Anomeric Effect | Steric Interactions (1,3-Diaxial) | Predicted Stability |

|---|---|---|---|

| ⁴C₁ | Stabilizing (Axial -OCH₃) | Highly Destabilizing (Axial -OCH₃, -OH at C2, -OH at C4) | Low |

| ¹C₄ | Absent (Equatorial -OCH₃) | Minimized (Only one axial -OH at C3) | High |

Intramolecular hydrogen bonding can further influence the conformational landscape by providing additional stabilization to one or both chair conformers. The relative orientation of the hydroxyl groups in each chair dictates the potential for such interactions.

In the sterically disfavored ⁴C₁ conformation , the axial hydroxyl groups at C2 and C4 are in proximity, allowing for a potential O2-H···O4 hydrogen bond. The formation of this bond could slightly mitigate the steric strain associated with this conformer.

In the predicted major ¹C₄ conformation , the equatorial hydroxyl group at C2 is positioned near the equatorial methoxy group at C1. This geometry could facilitate an intramolecular hydrogen bond between the C2 hydroxyl proton and the oxygen of the anomeric methoxy group (O2-H···O1).

The presence and strength of these hydrogen bonds are highly dependent on the solvent environment. In nonpolar solvents, intramolecular hydrogen bonds are more significant, whereas in protic solvents like water, intermolecular hydrogen bonding with the solvent can dominate, reducing the influence of internal bonding on the conformational equilibrium.

Crystallographic Analysis for Solid-State Conformation Determination

To date, a published crystal structure for this compound has not been reported in crystallographic databases. Therefore, its definitive solid-state conformation has not been experimentally determined.

Crystallographic analysis via single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation of a molecule. This technique provides precise atomic coordinates, allowing for the direct visualization of the pyranoside ring's pucker, the orientation of all substituents, and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

Should this compound be crystallized, the resulting structure would reveal the conformation that represents the lowest energy state within the crystal lattice. This solid-state conformation is determined by the sum of intramolecular forces (anomeric effect, sterics, internal hydrogen bonding) and powerful intermolecular forces (crystal packing efficiency, intermolecular hydrogen bonding). Given the strong intrinsic preference for the ¹C₄ chair based on the analysis of intramolecular forces, it is highly probable that this compound would crystallize in this less common ¹C₄ conformation. This outcome would be significant, as the vast majority of simple methyl pyranosides adopt the standard ⁴C₁ chair in the solid state.

Reactivity Profiles and Elucidation of Reaction Mechanisms

Nucleophilic Substitution Reactions on Derivatized Forms (e.g., tosylates, triflates)

The conversion of hydroxyl groups into better leaving groups, such as tosylates (p-toluenesulfonates), is a common strategy to facilitate nucleophilic substitution reactions. However, the specific stereochemistry of the lyxopyranoside ring system presents significant challenges to this class of reaction.

Research on the reactivity of the 2,3,4-tri-O-tosyl derivative of methyl α-D-lyxopyranoside has shown that it is unreactive toward nucleophilic substitution. acs.org Instead of undergoing substitution, the molecule favors elimination pathways, a behavior attributed to the stereochemical arrangement of the substituents on the pyranose ring. acs.org

| Derivative | Reaction Type | Observed Outcome | Source |

|---|---|---|---|

| Methyl 2,3,4-tri-O-tosyl-α-D-lyxopyranoside | Nucleophilic Substitution | Unreactive; no substitution product formed. | acs.org |

The SN2 (bimolecular nucleophilic substitution) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.orgmasterorganicchemistry.comyoutube.com This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center. libretexts.orgmasterorganicchemistry.comyoutube.com

While this is a fundamental principle in organic chemistry, it is not observed in the case of the tritosylated derivative of methyl α-D-lyxopyranoside. acs.org The steric hindrance and the specific orientation of the tosylate groups on the lyxopyranoside ring prevent the necessary backside approach of the nucleophile, thus inhibiting the SN2 pathway and favoring elimination instead. acs.org

Detailed research findings specifically documenting intramolecular nucleophilic substitution reactions or ring closures involving derivatized forms of methyl α-D-lyxopyranoside are not extensively covered in the available literature. Such reactions would be highly dependent on the specific positions of the leaving group and the internal nucleophile, as well as the conformational flexibility of the pyranose ring.

Elimination Reactions and Formation of Glycals or Unsaturated Sugars

Elimination reactions are a competing pathway to nucleophilic substitutions and are often favored under specific conditions or with particular substrates. masterorganicchemistry.commasterorganicchemistry.com In the case of the methyl α-D-lyxopyranoside tritosylate, elimination is the dominant reaction pathway. acs.org

Studies have shown that this derivative, when subjected to conditions typically used for nucleophilic substitution, undergoes an E2 (bimolecular elimination) reaction. acs.org Specifically, the initial elimination involves the tosylate group at the C-2 position, leading to the formation of a dihydropyran product, which is an unsaturated sugar. acs.org This outcome highlights the greater accessibility of the proton at C-1 for abstraction by a base and the anti-periplanar arrangement required for the E2 mechanism, which is more favorable than the SN2 pathway in this sterically hindered system.

| Substrate | Reaction Type | Key Reactant Group | Product | Source |

|---|---|---|---|---|

| Methyl 2,3,4-tri-O-tosyl-α-D-lyxopyranoside | E2 Elimination | 2-Tosylate | Dihydropyran derivative | acs.org |

Oxidation and Reduction Chemistry in Specific Synthetic Contexts

The oxidation of methyl α-D-lyxopyranoside reveals high selectivity depending on the reagents employed. In a notable study using periodic acid in dimethyl sulfoxide (B87167) (DMSO), methyl α-D-lyxopyranoside was one of several methyl glycopyranosides investigated. researchgate.net The research found that this specific oxidation resulted in the selective cleavage of the C2—C3 bond of the lyxoside. researchgate.net This selectivity is attributed to the stereochemical arrangement of the vicinal diols, with the reaction conditions favoring the cleavage of axial-equatorial glycol groups. researchgate.net The initial oxidation product is believed to rapidly form an intramolecular hemiacetal, which prevents further oxidation. researchgate.net

| Substrate | Oxidizing Agent | Solvent | Observed Outcome | Source |

|---|---|---|---|---|

| Methyl α-D-lyxopyranoside | Periodic Acid | DMSO | Selective cleavage of the C2-C3 bond | researchgate.net |

Information regarding the specific reduction chemistry of methyl α-D-lyxopyranoside derivatives within particular synthetic contexts is not detailed in the surveyed scientific literature.

Rearrangement Reactions Involving Ring Atoms or Substituents

Specific studies detailing rearrangement reactions, such as those involving ring contraction/expansion or the migration of substituents on the methyl α-D-lyxopyranoside skeleton, are not prominently featured in the available research. Such transformations are plausible under certain conditions (e.g., acid catalysis, photolysis) but require specific functionalization to drive the rearrangement.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like methyl alpha-D-lyxopyranoside, DFT would be instrumental in determining its preferred three-dimensional shape and the distribution of electrons within the molecule.

Geometry Optimization and Conformational Energy Mapping

A critical first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which can exist in various conformations (spatial arrangements of atoms), this process would be repeated for all possible forms. The result would be a map of the conformational energy landscape, identifying the lowest energy (most stable) conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the most likely sites for chemical reactions to occur.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how the molecule will interact with other molecules, such as identifying sites for hydrogen bonding, which is a critical aspect of carbohydrate chemistry.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT can identify stable conformers, molecular dynamics (MD) simulations can provide a picture of how this compound moves and changes shape over time. By simulating the motion of each atom in the molecule, MD can explore the full range of accessible conformations and provide insights into the dynamic behavior of the molecule in different environments, such as in a solvent like water.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectra. These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure and conformation of the molecule. For this compound, this would be a powerful tool for interpreting experimental data.

Theoretical Studies on Reaction Pathways and Selectivity

Theoretical studies can also be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energy changes that occur as reactants are converted into products, it is possible to map out the entire reaction pathway and identify the transition states. This can provide a detailed understanding of why certain reactions are favored over others (selectivity) and can aid in the design of new synthetic routes.

Methyl α D Lyxopyranoside As a Versatile Synthetic Building Block

Precursor for Complex Carbohydrate Analogues and Glycomimetics

Methyl α-D-lyxopyranoside is a key starting material for the synthesis of a wide array of complex carbohydrate analogues and glycomimetics. Glycomimetics are molecules that mimic the structure of natural carbohydrates and can interfere with the biological processes involving native sugars. Due to their potential as therapeutic agents, the development of synthetic routes to these compounds is of significant interest.

The synthesis of such analogues often involves the selective protection and deprotection of the hydroxyl groups of the pyranoside ring, followed by the introduction of various functional groups. For instance, the hydroxyl groups can be modified to introduce nitrogen, sulfur, or fluorine atoms, leading to the formation of aza-, thia-, and fluorosugars, respectively. These modifications can alter the biological activity and metabolic stability of the parent carbohydrate.

Detailed research has demonstrated the utility of carbohydrate derivatives in the construction of these complex molecules. The synthetic strategies often rely on the inherent stereochemistry of the starting sugar to control the stereochemical outcome of the reactions. While broad synthetic strategies for glycomimetics are well-established, the specific use of methyl α-D-lyxopyranoside allows for the generation of a unique set of stereoisomers that may exhibit novel biological activities. The precise arrangement of its hydroxyl groups at C-2, C-3, and C-4 dictates the stereochemical course of subsequent transformations, making it a valuable tool in diversity-oriented synthesis of glycomimetic libraries.

Table 1: Examples of Modifications on Methyl α-D-Lyxopyranoside for Glycomimetic Synthesis

| Modification Site | Type of Modification | Resulting Analogue Class | Potential Biological Relevance |

| C-2 Hydroxyl | Azide (B81097) introduction followed by reduction | 2-Amino sugar analogue | Inhibition of glycosidases or glycosyltransferases |

| C-3 Hydroxyl | Deoxygenation | 3-Deoxy sugar analogue | Altered binding to carbohydrate-binding proteins |

| C-4 Hydroxyl | Epimerization | Precursor to other rare sugars | Building block for novel oligosaccharides |

| C-5 (ring oxygen) | Replacement with sulfur | Thiosugar analogue | Enhanced metabolic stability |

Application in the Synthesis of Glycoprocessing Inhibitors (e.g., Deoxymannojirimycin)

Methyl α-D-lyxopyranoside and its parent sugar, D-lyxose, are crucial precursors in the synthesis of glycoprocessing inhibitors, such as deoxymannojirimycin. Glycoprocessing inhibitors are compounds that interfere with the enzymatic trimming of oligosaccharide chains on glycoproteins, a critical process in the biosynthesis of many proteins. Deoxymannojirimycin is a potent inhibitor of α-mannosidase, an enzyme involved in this pathway.

The synthesis of deoxymannojirimycin often proceeds through a key intermediate, D-lyxo-hexos-5-ulose. rsc.orgresearchgate.net While some synthetic routes to deoxymannojirimycin start from other sugars like D-mannose, the structural relationship to D-lyxose is evident in the stereochemistry of the final product. rsc.orgresearchgate.net Synthetic strategies that utilize D-lyxose derivatives take advantage of the pre-existing stereocenters to construct the piperidine (B6355638) ring of deoxymannojirimycin with the correct stereochemistry.

A general synthetic approach involves the conversion of the pyranoside ring of a D-lyxose derivative into the piperidine ring of the target molecule. This is typically achieved through a series of steps that may include oxidation, amination, and cyclization. The use of methyl α-D-lyxopyranoside as a starting material offers a fixed anomeric configuration, which can simplify the synthetic route by protecting the anomeric center during the initial transformations.

Table 2: Key Synthetic Steps from D-Lyxose Derivatives to Deoxymannojirimycin

| Step | Transformation | Intermediate | Purpose |

| 1 | Chain extension of a D-lyxose derivative | A six-carbon sugar derivative | Introduction of the C-6 carbon |

| 2 | Oxidation at C-5 | D-lyxo-hexos-5-ulose derivative | Formation of a key carbonyl intermediate |

| 3 | Reductive amination | A 5-amino-5-deoxyhexose derivative | Introduction of the nitrogen atom |

| 4 | Intramolecular cyclization | Piperidine ring formation | Construction of the core azasugar ring |

| 5 | Deprotection | Deoxymannojirimycin | Removal of protecting groups to yield the final product |

Role in Chiral Iridoid Synthesis (e.g., 1-α-O-Methyl-loganin)

Carbohydrates are frequently employed as chiral pool starting materials for the synthesis of complex natural products, including iridoids. Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system and are of interest due to their diverse biological activities. The synthesis of chiral iridoids often relies on the use of enantiomerically pure starting materials to control the stereochemistry of the final product.

While the general principle of utilizing carbohydrates as chiral templates for iridoid synthesis is well-established, the specific application of methyl α-D-lyxopyranoside in the synthesis of 1-α-O-methyl-loganin is not extensively documented in the literature. However, the stereochemical features of methyl α-D-lyxopyranoside make it a theoretically suitable starting material for such a synthesis. The synthesis of the cyclopentane (B165970) ring of the iridoid core could potentially be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives of methyl α-D-lyxopyranoside.

For example, a synthetic strategy could involve the elaboration of the C-4 and C-5 positions of the lyxopyranoside to introduce the necessary carbon atoms for the formation of the five-membered ring. The inherent stereochemistry of the starting material would serve to direct the formation of the desired stereoisomer of the iridoid target.

Utilization in the Preparation of Designed Carbohydrate-Based Materials

Methyl α-D-lyxopyranoside and other simple carbohydrate derivatives are increasingly being explored as renewable building blocks for the creation of novel, functional materials. The well-defined structure and multivalency of these sugars make them ideal candidates for the synthesis of polymers, liquid crystals, and other advanced materials.

The synthesis of carbohydrate-based polymers can be achieved by polymerizing monomers derived from sugars. For instance, α,ω-unsaturated glycolipids derived from D-xylose, a C-4 epimer of D-lyxose, have been synthesized and polymerized via acyclic diene metathesis (ADMET) to produce polyesters. rsc.orgrsc.org These polymers exhibit interesting thermal and mechanical properties that can be tuned by modifying the carbohydrate core. rsc.orgrsc.org Similar strategies could be applied to methyl α-D-lyxopyranoside to generate a new class of polymers with distinct properties arising from the different stereochemistry of the lyxose unit.

Furthermore, the amphiphilic nature of appropriately modified carbohydrate derivatives can lead to the formation of liquid crystalline phases. By attaching long alkyl chains to the hydroxyl groups of the sugar, it is possible to induce self-assembly into ordered structures. While specific examples utilizing methyl α-D-lyxopyranoside are not abundant, the principles established with other methyl glycosides, such as the synthesis of liquid crystalline methyl-6-O-(n-acyl)-α-D-glucopyranosides, demonstrate the potential of this approach.

Table 3: Potential Carbohydrate-Based Materials from Methyl α-D-Lyxopyranoside

| Material Type | Synthetic Strategy | Potential Properties |

| Polyesters | ADMET polymerization of diene-functionalized derivatives | Biodegradable, tunable thermal properties |

| Polycarbonates | Ring-opening polymerization of cyclic carbonate derivatives | Sustainable, potentially biocompatible |

| Liquid Crystals | Acylation with long-chain fatty acids | Self-assembling, responsive to stimuli |

| Hydrogels | Cross-linking of functionalized polymers | Biocompatible, high water absorbency |

Advanced Analytical Methodologies for the Study of Methyl Alpha D Lyxopyranoside in Solution

The detailed characterization of methyl alpha-D-lyxopyranoside in solution necessitates the use of sophisticated analytical techniques capable of discerning subtle stereochemical differences and conformational behaviors. These methodologies are crucial for separating and quantifying anomers and isomers, as well as for elucidating the three-dimensional structure and dynamics of the molecule in its native solution state.

Interactions with Other Chemical Entities and Catalytic Systems

Metal Ion Complexation and Coordination Chemistry

The interaction of methyl α-D-lyxopyranoside with metal ions has been a subject of study to understand the conformational behavior of carbohydrates. While specific complexation data with calcium chloride for this exact compound is not extensively detailed in the provided results, the principles of carbohydrate-metal interactions can be discussed.

Methyl pentosides, including methyl α-D-lyxopyranoside, are utilized in studies of palladium(II) coordination. To ensure complete metalation for analysis, reactions are often carried out with an excess of the palladium(II) complex. uni-muenchen.de The methylation at the anomeric oxygen (O1) fixes the configuration of the sugar, preventing the most acidic hydroxyl group from participating in chelate ring formation. uni-muenchen.de

In aqueous solutions, some methyl pentosides, such as methyl α-D-lyxopyranoside, exhibit conformational fluctuation, specifically a dynamic equilibrium between the 4C1 and 1C4 chair conformers. uni-muenchen.de The coordination of palladium(II) complexes, like those with ethylenediamine (B42938) (en) or N,N,N',N'-tetramethylethylenediamine (tmen), can be studied using 13C NMR spectroscopy to observe the chemical shifts upon complexation. uni-muenchen.de The changes in chemical shifts (Coordination-Induced Shifts or CIS values) provide insights into the binding sites. uni-muenchen.de Two-dimensional NMR techniques are also employed to determine 3JH,H coupling constants, which, through the Karplus relationship, help elucidate the conformation of the glycoside in the complex. uni-muenchen.de

The ability of carbohydrates to form complexes with metal ions can be harnessed to create stimuli-responsive systems. For instance, the modification of a methyl α-D-glucoside with pyridine (B92270) residues at the 2- and 4-positions allowed for a conformational switch from 4C1 to 1C4 upon the addition of zinc(II) ions, which coordinate with the pyridine moieties. uni-kiel.de This principle of using metal ion complexation to induce conformational changes is a significant area of research in materials science. uni-kiel.de

Enzymatic Transformations and Substrate Specificity Studies

The interaction of methyl α-D-lyxopyranoside with enzymes is a critical area of study, revealing details about enzyme mechanisms and substrate specificity.

In one study, methyl α-D-lyxopyranoside was among several methyl glycopyranosides that reduced only one mole of oxidant when treated with periodic acid in dimethyl sulfoxide (B87167). cdnsciencepub.comresearchgate.net This limited oxidation is attributed to the rapid cyclization of the initial oxidation products to form an intramolecular hemiacetal. cdnsciencepub.comresearchgate.net For methyl α-D-lyxopyranoside, selective cleavage of the C2-C3 bond was observed. cdnsciencepub.comresearchgate.net This stereoselective oxidation can often be explained by the principle that vicinal glycol groups in an axial-equatorial orientation are oxidized more rapidly than those in an equatorial-equatorial arrangement. researchgate.net

While not directly involving methyl α-D-lyxopyranoside, research on related compounds highlights the principles of enzymatic transformations. For instance, transglycosidases, which are retaining glycosidases, can catalyze the transfer of a glycosyl group from a donor to an acceptor other than water. researchgate.net This process occurs in two steps, involving the formation of a covalent enzyme-intermediate. researchgate.net Sucrose analogs, such as α-D-glucopyranosyl-α-D-lyxopyranoside, have been used as biochemical probes to study sugar transport and signaling. researchgate.net

Furthermore, the influence of substrate structure on enzyme activity is evident in methylation reactions catalyzed by methyltransferases. nih.gov The specific binding of functional groups on the substrate is often a prerequisite for enzymatic activity. nih.gov

Investigation of Solvent System Effects on Reactivity and Structure

The solvent environment can significantly impact the reactivity and conformational equilibrium of methyl α-D-lyxopyranoside.

The reactivity of glycosides is influenced by solvent polarity. For example, in the synthesis of methyl xylosides, polar aprotic solvents like DMF can stabilize oxocarbenium ion intermediates, which in turn promotes the formation of the α-anomer. The choice of solvent can also control the selective synthesis of pyranoside versus furanoside rings. researchgate.net In some cases, higher concentrations of a polar solvent like dimethyl sulfoxide (DMSO) favor the formation of the pyranoside form. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the effects of solvents on the structure and reactivity of related compounds. acs.org The use of a polarizable continuum model (PCM) can describe solvent effects in solution-phase reactions. acs.org Such computational approaches can provide insights into structure-reactivity relationships and the role of stereoelectronic effects. acs.org

The oxidation of methyl α-D-lyxopyranoside with periodic acid shows a distinct solvent effect. In dimethyl sulfoxide (DMSO), only one mole of oxidant is consumed, leading to selective cleavage of the C2-C3 bond. cdnsciencepub.comresearchgate.net This is in contrast to oxidations in aqueous solutions. The limited oxidation in DMSO is explained by the rapid formation of a stable intramolecular hemiacetal from the initial dialdehyde (B1249045) product, a phenomenon that is favored in this solvent. cdnsciencepub.comresearchgate.net

The conformational preferences of glycosides can also be influenced by the solvent. Dynamic NMR studies can be used to probe ring puckering and glycosidic bond rotation at different temperatures, while DFT-MD simulations can model the specific interactions between the glycoside and solvent molecules, such as D₂O versus CDCl₃. These studies help to understand discrepancies in experimental data that may arise from solvent effects or conformational flexibility.

Future Research Directions and Unexplored Avenues

Development of Novel, Greener Synthetic Routes

The classical synthesis of methyl glycosides, including methyl alpha-D-lyxopyranoside, typically involves the Fischer glycosylation method. This reaction often requires a large excess of anhydrous methanol (B129727) and a strong acid catalyst, such as sulfuric acid or hydrogen chloride, and can lead to a mixture of anomers and furanoside/pyranoside forms, necessitating challenging purification steps. Future research should prioritize the development of more efficient, stereoselective, and environmentally benign synthetic strategies.

Key areas for future investigation include:

Enzymatic Synthesis: The use of glycosyltransferases or engineered glycosidases could offer a highly stereospecific route to this compound. researchgate.net Enzymatic reactions are conducted in aqueous media under mild conditions, aligning with the principles of green chemistry. Research into identifying or engineering enzymes that specifically recognize D-lyxose as a substrate and methanol as an acceptor is a promising avenue. nih.govnih.gov

Homogeneous and Heterogeneous Catalysis: Exploring novel catalytic systems could improve yield and selectivity while minimizing waste. This includes the use of solid acid catalysts, zeolites, or ion-exchange resins that can be easily recovered and reused, simplifying product purification. google.com Transition metal-catalyzed glycosylation is another emerging area that could offer new pathways. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. Applying this technology to the glycosylation of D-lyxose could provide a rapid and efficient synthetic method.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Fischer Glycosylation (Conventional) | Simple reagents | Harsh conditions, low stereoselectivity, waste generation | Optimization for lyxose, improved purification |

| Enzymatic Synthesis | High stereoselectivity, mild conditions, environmentally friendly | Enzyme discovery/engineering, substrate specificity, cost | Screening for suitable glycosidases or glycosyltransferases |

| Heterogeneous Catalysis | Catalyst reusability, simplified workup, reduced waste | Catalyst development, reaction optimization, potential for lower activity | Development of robust, selective solid acid catalysts |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields, improved purity | Scale-up limitations, requires specialized equipment | Optimization of reaction parameters (time, temperature, power) |

Exploration of New Derivatization Chemistries and Functionalization

The three free hydroxyl groups (at C2, C3, and C4) on the pyranoside ring of this compound are prime targets for chemical modification. Derivatization can be used to alter the molecule's physical properties (e.g., solubility, crystallinity) and to introduce new functionalities for biological studies or material science applications.

Future research should focus on both selective and exhaustive derivatization to create a library of novel lyxopyranoside-based compounds.

Unexplored avenues in derivatization include:

Regioselective Modifications: Developing methods for the selective protection and functionalization of a single hydroxyl group is a significant challenge in carbohydrate chemistry. Techniques such as enzymatic acylation, the use of bulky protecting groups, or activation via organotin intermediates could be explored to achieve regioselectivity in lyxopyranoside derivatization. nih.gov

"Click" Chemistry: Introduction of azide (B81097) or alkyne functionalities onto the lyxopyranoside scaffold would enable its conjugation to a wide range of molecules (e.g., peptides, fluorophores, polymers) using highly efficient and specific "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Oxidation and Amination: Selective oxidation of the hydroxyl groups to ketones or carboxylic acids, followed by reductive amination, could generate a series of amino-sugar derivatives. These compounds could serve as chiral building blocks or as precursors to molecules with potential biological activity.

Polymerizable Derivatives: Attaching polymerizable groups, such as acrylates or methacrylates, to the hydroxyl groups would allow for the incorporation of the lyxoside moiety into polymers, as discussed further in section 9.4.

Application of Emerging Spectroscopic and Computational Techniques

A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. While standard techniques like 1D NMR and IR spectroscopy are used for basic characterization, advanced methods can provide deeper insights.

Future research should leverage:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are essential for unambiguous assignment of all proton and carbon signals and for determining the molecule's solution-state conformation and the stereochemistry of its derivatives. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its solid-state conformation, including ring puckering and the orientation of substituents. nih.govresearchgate.net This data is invaluable for validating computational models.

Computational Chemistry: High-level computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to study aspects that are difficult to probe experimentally. researchgate.net These techniques can predict low-energy conformations, map molecular electrostatic potential, analyze frontier molecular orbitals (HOMO-LUMO), and simulate interactions with other molecules or surfaces. researchgate.net Such studies have been extensively applied to other glycosides and would be invaluable for understanding this compound.

Table 2: Advanced Analytical Techniques for Characterizing this compound

| Technique | Information Gained | Research Application |

|---|---|---|

| 2D NMR Spectroscopy (COSY, HSQC, NOESY) | Complete structural assignment, through-bond and through-space correlations, solution conformation | Structural verification of new derivatives, understanding conformational preferences in solution |

| X-ray Crystallography | Precise solid-state 3D structure, bond lengths, bond angles, crystal packing | Definitive structural proof, validation of computational models |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies, reaction pathways | Predicting reactivity, interpreting spectroscopic data, designing new functional derivatives |

| Molecular Dynamics (MD) Simulations | Dynamic behavior in solution, conformational flexibility, interactions with solvent or other molecules | Studying interactions with biological targets, understanding self-assembly mechanisms |

Potential for Utilization in Supramolecular Chemistry and Advanced Materials

Monosaccharides are attractive building blocks for supramolecular chemistry and materials science due to their chirality, multivalency (multiple hydroxyl groups), and biocompatibility. This compound, as a C2 epimer of methyl alpha-D-xylopyranoside, offers a distinct stereochemical arrangement that could lead to unique material properties.

Promising future directions include:

Supramolecular Gels: Derivatization of this compound with long alkyl chains or aromatic groups could lead to amphiphilic molecules capable of self-assembling into supramolecular gels in water or organic solvents. These "soft materials" have potential applications in drug delivery and tissue engineering.

Bio-based Polymers: D-lyxose is a rare sugar, but its epimer, D-xylose, is the second most abundant sugar in nature, derived from hemicellulose. acs.org Research on xylose-based polymers provides a clear blueprint for the potential of lyxose. bath.ac.uk Functionalized this compound derivatives could be used as monomers for the synthesis of novel, biodegradable polymers such as polyesters and polyethers. acs.orgbath.ac.uk These materials could offer sustainable alternatives to petroleum-based plastics. The specific stereochemistry of the lyxose unit could impart unique thermal or mechanical properties to the resulting polymers. researchgate.net

Liquid Crystals: The rigid pyranoside ring combined with flexible side chains introduced through derivatization could lead to the formation of thermotropic or lyotropic liquid crystalline phases. Carbohydrate-based liquid crystals are of interest for applications in biosensors and display technologies.

Nanoparticle Functionalization: The hydroxyl groups of this compound could be used to surface-functionalize inorganic nanoparticles (e.g., gold, silica). This would create a biocompatible, chiral coating, potentially useful for targeted drug delivery or asymmetric catalysis.

The exploration of these avenues will not only expand the fundamental chemistry of this compound but also pave the way for its use in creating advanced, functional, and sustainable materials.

Q & A

Q. What are the standard methods for synthesizing methyl α-D-lyxopyranoside, and how can reaction efficiency be optimized?

Methyl α-D-lyxopyranoside is typically synthesized via glycosylation reactions using lyxose derivatives and methanol under acidic catalysis. Key steps include:

- Protection/deprotection strategies : Use acetyl or trimethylsilyl groups to stabilize intermediates (e.g., triacetate derivatives in ).

- Catalyst optimization : Employ Lewis acids like BF₃·Et₂O to enhance regioselectivity .

- Purification : Column chromatography or crystallization for isolating high-purity products. Table 1 : Common reaction conditions and yields:

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| HCl | 25 | 62 | |

| BF₃·Et₂O | 0–4 | 85 |

Q. How is methyl α-D-lyxopyranoside characterized to confirm structural integrity?

Structural validation relies on:

- NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with known lyxose derivatives (e.g., methyl 6-deoxy-1-thio-β-L-mannopyranoside triacetate in ).

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight .

- X-ray crystallography : Resolve absolute configuration in crystalline forms .

Q. What are the primary applications of methyl α-D-lyxopyranoside in biochemical studies?

It serves as:

- A non-metabolizable glucose analog for studying glucose transport mechanisms in cell models .

- A substrate analog in enzyme inhibition assays (e.g., α-glucosidase studies) .

- A stabilizer in protein formulation due to its hydroxyl-rich structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing methyl α-D-lyxopyranoside derivatives?

Contradictions (e.g., unexpected <sup>1</sup>H NMR peaks) require:

- Isotopic labeling : Track reaction pathways (e.g., <sup>18</sup>O labeling in glycosidic bonds).

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

- Multi-technique validation : Combine IR, Raman, and circular dichroism to cross-verify results .

Q. What methodological considerations are critical for studying methyl α-D-lyxopyranoside’s interactions with enzymes?

Design experiments with:

- Enzyme specificity controls : Use structurally related substrates (e.g., methyl β-D-glucopyranoside in ) to assess selectivity.

- Kinetic assays : Measure and via spectrophotometry or HPLC .

- Molecular docking : Predict binding modes using software like AutoDock or Schrödinger .

Q. How can computational models improve the design of methyl α-D-lyxopyranoside-based drug delivery systems?

- MD simulations : Study stability in lipid bilayers or protein complexes.

- QSAR analysis : Corrogate structural features (e.g., hydroxyl positioning) with bioavailability .

- Free energy calculations : Predict binding affinities for target receptors .

Table 2 : Key parameters for computational studies:

| Parameter | Tool/Software | Relevance |

|---|---|---|

| Binding affinity | AutoDock Vina | Predict ligand-receptor interactions |

| Solubility | COSMO-RS | Optimize formulation stability |

| Conformational energy | Gaussian (DFT) | Validate stable molecular conformers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.